(4-Methylphenyl)-triphenylphosphonium bromide

説明

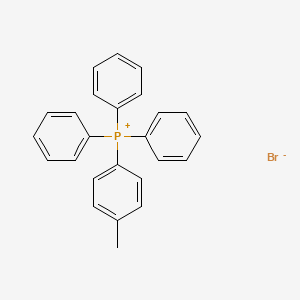

(4-Methylphenyl)-triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one 4-methylphenyl group, forming a positively charged phosphonium ion paired with a bromide counterion. This compound is structurally defined by the methyl substituent at the para position of one phenyl ring, which influences its electronic properties and solubility.

Triphenylphosphonium derivatives are widely employed in organic synthesis as phase-transfer catalysts, intermediates in Wittig reactions, and components of ionic liquids . The methyl group in this compound enhances lipophilicity compared to unsubstituted triphenylphosphonium salts while maintaining moderate solubility in polar solvents. Its applications span catalysis, materials science, and mitochondrial-targeted drug delivery systems, where the cationic triphenylphosphonium moiety facilitates cellular and mitochondrial membrane penetration .

特性

CAS番号 |

6031-78-3 |

|---|---|

分子式 |

C25H22BrP |

分子量 |

433.3 g/mol |

IUPAC名 |

(4-methylphenyl)-triphenylphosphanium;bromide |

InChI |

InChI=1S/C25H22P.BrH/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |

InChIキー |

YDIADJZNZNNADU-UHFFFAOYSA-M |

正規SMILES |

CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

製品の起源 |

United States |

準備方法

Metal-Free Synthesis via Nucleophilic Substitution in Refluxing Phenol

This approach involves the direct reaction of triphenylphosphine with aryl bromides, including 4-bromotoluene, in refluxing phenol as a solvent. The process is metal-free, environmentally friendly, and tolerant of various functional groups such as hydroxymethyl, hydroxyphenyl, and carboxyl groups.

$$

\text{Triphenylphosphine} + \text{4-bromotoluene} \xrightarrow[\text{Reflux}]{\text{Phenol}} \text{(4-Methylphenyl)-triphenylphosphonium bromide}

$$

- Reagents: Triphenylphosphine, 4-bromotoluene, phenol.

- Conditions: Reflux at approximately 150°C for 5 hours.

- Work-up: Passage through silica gel chromatography, elution with ethyl acetate and DCE/MeOH mixture.

- Yield: Approximately 85%.

| Reagent | Quantity | Role |

|---|---|---|

| Triphenylphosphine | 1 mmol | Nucleophile |

| 4-Bromotoluene | 1 mmol | Electrophile |

| Phenol | 1.5 mL | Solvent |

- Metal-free and environmentally benign.

- Tolerant of diverse functional groups.

- Suitable for multifunctional arylphosphonium salts.

Microwave-Assisted Synthesis of Phosphonium Bromides

Microwave irradiation significantly accelerates the reaction between triphenylphosphine and aryl halides, including 4-bromotoluene, in solvents like tetrahydrofuran (THF). This method enhances yield, reduces reaction time, and simplifies purification.

| Parameter | Value | Notes |

|---|---|---|

| Solvent | THF | Excellent dielectric properties |

| Temperature | 60°C | Controlled via microwave heating |

| Power | 800 W | Microwave power |

| Time | 30 minutes | Short reaction duration |

$$

\text{Triphenylphosphine} + \text{4-bromotoluene} \xrightarrow[\text{Microwave, 60°C}]{\text{THF}} \text{this compound}

$$

- Mix triphenylphosphine and aryl bromide in THF.

- Irradiate under microwave conditions for 30 minutes.

- Precipitate and purify via filtration or chromatography.

Yield: Up to 90% under optimal conditions.

- Rapid and efficient.

- High yields.

- Minimal solvent and energy consumption.

Conventional Heating in Refluxing Organic Solvents

Classical synthesis involves refluxing triphenylphosphine with aryl halides in solvents such as acetonitrile or toluene. This method is well-established but typically requires longer reaction times and may offer lower yields compared to microwave-assisted techniques.

| Solvent | Reflux Temperature | Reaction Time | Yield |

|---|---|---|---|

| Acetonitrile | 82°C | 12-24 hours | 60-75% |

| Toluene | 110°C | 8-12 hours | 65-80% |

$$

\text{Triphenylphosphine} + \text{4-bromotoluene} \xrightarrow[\text{Reflux}]{\text{Solvent}} \text{this compound}

$$

- Requires inert atmosphere to prevent oxidation.

- Purification involves filtration and recrystallization.

Data Summary and Comparative Analysis

| Method | Solvent | Reaction Time | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Metal-Free Reflux in Phenol | Phenol | 5 hours | ~150°C | 85% | Tolerant of functional groups |

| Microwave-Assisted | THF | 30 min | 60°C | 90% | Fast, high-yield, eco-friendly |

| Conventional Reflux | Acetonitrile/Toluene | 8-24 hours | 82-110°C | 60-80% | Longer, less efficient |

Chemical Reaction Mechanism

The synthesis proceeds via nucleophilic substitution of the aryl bromide by triphenylphosphine, forming a phosphonium intermediate. Under thermal or microwave activation, the reaction is facilitated by the high energy input, leading to the formation of the phosphonium bromide.

- Nucleophilic attack of triphenylphosphine on the aryl bromide.

- Formation of a phosphonium salt through an addition-elimination pathway.

- Isolation of the phosphonium bromide after purification.

化学反応の分析

Types of Reactions: (4-Methylphenyl)-triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The phosphonium center can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide, cyanide, and alkoxides, are commonly used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the phosphonium center.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

Oxidation Products: Oxidation typically yields phosphine oxides.

科学的研究の応用

(4-Methylphenyl)-triphenylphosphonium bromide

This compound is a chemical compound with diverse applications in catalysis and as a reagent in organic synthesis [3, 5]. It belongs to the family of phosphonium salts and is characterized by a molecular formula of .

Applications

This compound is used in a variety of chemical reactions, including the Wittig reaction and the Grignard reaction .

Scientific Research

- (Catalysis) As a catalyst, This compound facilitates various reactions. It has uses in the Wittig and Grignard reactions .

- Synthesis (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide is a reagent in organic synthesis and is used in the preparation of phosphonium ylides for Wittig reactions.

Triphenylphosphine derivatives exhibit biological activity through interactions with cellular organelles such as mitochondria. The modification of antitumor drugs with triphenylphosphine (TPP) is an approach for designing targeted mitochondrial antitumor drugs .

Physicochemical Properties

This compound has a molecular weight of 433.3 g/mol .

Identifiers:

- CAS Number : 6031-78-3

- PubChem CID : 22114312

- IUPAC Name : (4-methylphenyl)-triphenylphosphanium;bromide

- InChI : InChI=1S/C25H22P.BrH/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1

- InChIKey : YDIADJZNZNNADU-UHFFFAOYSA-M

- SMILES : CC1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

作用機序

The mechanism of action of (4-Methylphenyl)-triphenylphosphonium bromide primarily involves its role as a phase-transfer catalyst. The phosphonium cation facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and yield by increasing the availability of reactants in the organic phase.

Molecular Targets and Pathways: In biological systems, phosphonium salts are known to target mitochondria due to their positive charge, which allows them to accumulate in the negatively charged mitochondrial matrix. This property is exploited in the design of mitochondria-targeted drugs and probes.

類似化合物との比較

Comparison with Similar Compounds

The properties and applications of (4-methylphenyl)-triphenylphosphonium bromide can be contextualized by comparing it to structurally related triphenylphosphonium salts. Key differentiating factors include substituent effects (alkyl chains, electron-withdrawing groups, and aromatic modifications) and molecular weight, which collectively influence lipophilicity, stability, and biological activity.

Table 1. Comparative Analysis of Triphenylphosphonium Bromide Derivatives

Key Comparative Insights:

Substituent Effects on Lipophilicity and Applications :

- Alkyl Chains (e.g., HTPB, Decyl-TPP) : Long alkyl chains (C10–C16) significantly increase lipophilicity, enhancing mitochondrial membrane accumulation. For example, Decyl-TPP bromide is utilized for mitochondrial targeting due to its efficient cellular uptake .

- Electron-Withdrawing Groups (e.g., Fluorinated Analogs) : Tris(trifluoromethylphenyl) derivatives exhibit improved metabolic stability and cancer cell selectivity compared to methyl- or methoxy-substituted analogs .

- Aromatic Modifications (e.g., 4-Methylphenyl) : The methyl group balances moderate lipophilicity with solubility, making it suitable for catalytic roles in DES systems, where it outperforms unsubstituted triphenylphosphonium salts .

Mitochondrial Targeting Efficiency: Methyl-substituted derivatives like this compound show lower mitochondrial accumulation compared to alkyl-chain analogs (e.g., Decyl-TPP) but are advantageous in applications requiring solubility, such as catalysis .

Synthetic Utility :

- Ethyl triphenylphosphonium bromide acts as a catalyst in DES for synthesizing heterocycles, achieving high yields (85–95%) under mild conditions .

- This compound is pivotal in phosphorylation reactions, particularly where steric hindrance from bulkier substituents (e.g., trifluoromethyl) limits reactivity .

Research Findings and Mechanistic Insights

- Catalysis : this compound enhances the efficiency of Prato reactions and Wittig olefinations by stabilizing transition states through cation-π interactions .

- Mitochondrial Uptake : While less lipophilic than alkyl-chain analogs, its cationic charge enables passive diffusion across membranes, albeit at lower concentrations (e.g., ~1 mM vs. 4 mM for MitoPBN) .

- Fluorinated Analogs: Derivatives like tris(4-trifluoromethylphenyl)phosphonium bromide exhibit 10-fold higher cancer cell selectivity in vivo compared to non-fluorinated analogs, attributed to reduced off-target effects .

生物活性

(4-Methylphenyl)-triphenylphosphonium bromide (MTPP) is a phosphonium salt that has garnered attention due to its potential biological activities, particularly in cancer therapy. Its structure, featuring a triphenylphosphonium (TPP) moiety, allows for selective targeting of mitochondria, which is crucial for enhancing the efficacy of therapeutic agents against cancer cells.

The biological activity of MTPP is largely attributed to its ability to accumulate in mitochondria due to the negative membrane potential. This accumulation leads to several cellular effects:

- Mitochondrial Dysfunction : MTPP disrupts mitochondrial bioenergetics, affecting ATP synthesis and promoting oxidative stress. This can trigger apoptosis in cancer cells while having lesser effects on non-malignant cells .

- Selective Cytotoxicity : Studies have shown that MTPP exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast carcinoma) and HCT116 (colorectal carcinoma), with IC50 values often below 10 μM .

Antiproliferative Activity

Research indicates that MTPP and its derivatives can effectively inhibit the proliferation of cancer cells. For instance:

- Inhibition of Cancer Cell Growth : In vitro studies demonstrated that MTPP significantly inhibited the growth of human cancer cell lines such as A375 (melanoma), PC-3 (prostate cancer), and T-47D (breast carcinoma) at low micromolar concentrations .

- Mechanistic Insights : The cytotoxic effects are linked to mitochondrial membrane depolarization and increased production of reactive oxygen species (ROS), which are pivotal in inducing apoptosis .

Structure-Activity Relationship

The hydrophobicity and structural characteristics of MTPP influence its biological activity:

- Hydrophobicity : The length and structure of the alkyl chain attached to the TPP moiety affect mitochondrial accumulation and cytotoxicity. Longer alkyl chains generally enhance the antiproliferative potency against cancer cells .

- Comparative Efficacy : MTPP has been compared with other TPP derivatives, revealing that modifications can either enhance or reduce cytotoxic effects depending on their structural properties .

Study 1: Antitumor Activity in Human Cancer Cells

A study evaluated the effects of MTPP on various human cancer cell lines using MTT assays. The results indicated that:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 10 | Induces apoptosis via mitochondrial dysfunction |

| HCT116 | < 10 | Triggers oxidative stress and cell death |

| A375 | < 10 | Alters mitochondrial membrane potential |

This study highlights the selective targeting capabilities of MTPP towards malignant cells while sparing non-malignant cells .

Study 2: Liposomal Formulations

In another investigation, MTPP was incorporated into liposomal formulations to enhance drug delivery to mitochondria. These formulations demonstrated:

- Enhanced Delivery : The liposomal encapsulation improved mitochondrial targeting and increased the cytotoxic efficacy of co-administered chemotherapeutic agents like doxorubicin.

- Reduced Side Effects : By targeting mitochondria specifically, these formulations minimized systemic toxicity compared to conventional delivery methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。